molecular formula C12H8BrN3S B13801835 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13801835
M. Wt: 306.18 g/mol
InChI Key: YFLOJOPENCQKLQ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 3-bromophenyl group at the 5-position and an amine at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as kinase inhibitors and anticancer agents . The bromine atom at the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and biological interactions.

Properties

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

5-(3-bromophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI Key

YFLOJOPENCQKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC3=NC=NC(=C23)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction

  • Reactants: A suitable ketone or aldehyde (e.g., 3-bromobenzaldehyde or analogous precursor), malononitrile, elemental sulfur, and triethylamine as a base.

  • Procedure: The reactants are combined in ethanol or another suitable solvent at room temperature with stirring. The Gewald reaction proceeds over several hours (e.g., 5 hours) with monitoring by thin-layer chromatography (TLC).

  • Outcome: Formation of 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-carbonitrile intermediates, which serve as precursors for further cyclization.

Amination and Cyclization to Form Thieno[2,3-d]pyrimidine Core

  • Reagents: The 2-aminothiophene intermediate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation or reflux conditions at approximately 70 °C.

  • Process: This step introduces the dimethylmethanimidamide moiety, facilitating the Dimroth rearrangement condensation with anilines bearing substituents such as 3-bromophenyl groups.

  • Conditions: Microwave-assisted synthesis for 10 minutes at 200 W power or conventional heating overnight in acetic acid solvent with stirring.

  • Result: Formation of thieno[2,3-d]pyrimidin-4-amine derivatives with various aryl substitutions, including the target 5-(3-bromophenyl) derivative.

Dimroth Rearrangement Condensation with 3-Bromoaniline

  • Reactants: The dimethylmethanimidamide intermediate is reacted with 3-bromoaniline in acetic acid.

  • Procedure: The mixture is stirred overnight at room temperature or under mild heating to promote condensation and ring rearrangement.

  • Isolation: The product is filtered, washed with ether, and recrystallized from ethanol to obtain the pure this compound.

  • Yield: Typically moderate to good yields (50-85%) depending on reaction scale and purification method.

Purification and Characterization

  • Techniques: Recrystallization, column chromatography, and washing with solvents such as ethanol or ether.

  • Characterization: Confirmed by melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS).

  • Typical Data: IR bands corresponding to NH2 stretching (~3400 cm^-1), aromatic C-H, and C=N stretches; ^1H NMR signals showing characteristic aromatic proton patterns and amino protons.

Comparative Data Table of Key Synthetic Steps

Step Reactants/Conditions Reaction Type Yield (%) Notes
1 Ketone/Aldehyde + Malononitrile + S + Et3N Gewald Reaction 70-75 Room temp, 5 h, ethanol solvent
2 Intermediate + DMF-DMA (microwave/heat) Amination/Cyclization 90-95 Microwave 70 °C, 10 min or reflux
3 Intermediate + 3-Bromoaniline + Acetic acid Dimroth Rearrangement 50-85 Overnight stirring, room temp or mild heat
4 Purification (recrystallization/filtration) Isolation - Ethanol or ether used

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yield in the amination/cyclization step compared to conventional heating.

  • The choice of solvent (ethanol, acetic acid) and base (triethylamine) critically influences the efficiency of the Gewald reaction and subsequent steps.

  • The Dimroth rearrangement condensation is versatile and tolerates various aniline substituents, enabling synthesis of diverse derivatives including 3-bromophenyl-substituted compounds.

  • Purification by recrystallization from ethanol provides high-purity products suitable for biological evaluation.

  • The synthesized this compound exhibits promising biological activity, particularly in breast cancer cell line inhibition assays, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and pyrimidine core critically affect melting points, solubility, and spectroscopic properties. Key comparisons include:

Table 1: Physicochemical Properties of Selected Thieno[2,3-d]pyrimidin-4-amine Derivatives
Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
5-(3-Bromophenyl) derivative (Target) 3-BrPh - - NH₂: ~3450 cm⁻¹ (IR); δ ~8.0 ppm (1H-NMR, aromatic)
5-(4-Fluorophenyl) (7i) 4-FPh 85 199–201 C-F stretch: ~1220 cm⁻¹; δ ~7.5 ppm (1H-NMR)
5-(2,4-Dimethoxyphenyl) (7g) 2,4-(OMe)₂Ph 86 226–227 OMe: δ ~3.8 ppm (1H-NMR); C=O: ~1606 cm⁻¹
N-(3-Bromophenyl)-6-(4-nitrophenyl) (13a) 3-BrPh, 6-NO₂Ph - - NO₂: ~1520 cm⁻¹ (IR); δ ~8.5 ppm (1H-NMR)
5-(4-Methylphenyl)-N-(2-phenylethyl) 4-MePh, N-phenylethyl - - CH₃: δ ~2.3 ppm (1H-NMR)

Key Observations :

  • Electron-Withdrawing Groups (Br, F, NO₂): Lower melting points compared to methoxy-substituted derivatives (e.g., 199–201°C for 7i vs. 226–227°C for 7g), likely due to reduced hydrogen bonding .
  • Spectroscopic Signatures : The NH₂ group in the target compound shows IR absorption ~3450 cm⁻¹, consistent with analogues. Aromatic protons in bromophenyl derivatives appear downfield (δ ~8.0 ppm) due to bromine's electronegativity .

Key Observations :

  • Nucleophilic Displacement: The target compound and analogues (e.g., 13a) are synthesized via substitution of 4-chlorothieno[2,3-d]pyrimidine with aryl amines under reflux .
  • Catalytic Systems: FeCl₃-SiO₂ is effective for coumarin-fused derivatives (75% yield) , while Pd catalysts enable ethynyl group introduction via Sonogashira coupling .

Key Observations :

  • Bromophenyl Derivatives : The 3-bromophenyl group in the target compound may enhance binding to kinase ATP pockets due to its hydrophobic and steric effects .
  • Ethynyl Modifications: 6-Ethynyl derivatives show sub-nanomolar potency against ErbB kinases, attributed to covalent binding via the ethynyl group .

Biological Activity

5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 885268-93-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. The thieno[2,3-d]pyrimidine scaffold has been associated with various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SARs).

  • Molecular Formula : C12H8BrN3S
  • Molecular Weight : 298.18 g/mol
  • Structural Features : The compound features a bromophenyl group and a thieno[2,3-d]pyrimidine core, which are crucial for its biological activity.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity:

  • Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
  • IC50 Values :
    • Against HCT-116: IC50=4.10±0.45μM\text{IC}_{50}=4.10\pm 0.45\,\mu M
    • Against HepG2: IC50=2.80±0.16μM\text{IC}_{50}=2.80\pm 0.16\,\mu M

These values suggest that the compound exhibits substantial inhibitory effects on cell proliferation in these cancer models .

The mechanism by which this compound exerts its effects appears to involve inhibition of key kinases implicated in cancer progression:

  • Kinase Inhibition : The compound has shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in tumor angiogenesis.
  • Inhibition Profile :
    • VEGFR-2: IC50=0.23±0.03μM\text{IC}_{50}=0.23\pm 0.03\,\mu M (comparable to sorafenib) .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural modifications:

SubstituentActivityComments
BromophenylHighEssential for cytotoxicity
Alkyl GroupsVariableSmaller substituents enhance activity
Halogen SubstituentsEnhancedOrtho-substituted compounds show higher potency

This table summarizes how different substituents can modulate the biological activity of related compounds .

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives, including this compound. The findings indicated that the compound exhibited superior cytotoxicity compared to other derivatives tested against the same cell lines .
  • Kinase Selectivity Profiling :
    Further investigations into the kinase selectivity revealed that the compound inhibited several kinases involved in cell signaling pathways critical for cancer cell survival and proliferation .

Q & A

Q. What are the established synthetic routes for 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a thieno[2,3-d]pyrimidine core. Key steps include:

Condensation : Reaction of 2-aminothiophene-3-carbonitrile with formamidine acetate to form the pyrimidine ring .

Substitution : Introduction of the 3-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution .

Amine Functionalization : Final substitution at the 4-position using bromine or chlorine intermediates .

  • Critical Factors : Temperature (80–120°C), solvent polarity (DMF or ethanol), and catalysts (Pd(PPh₃)₄ for coupling) significantly impact yield (reported 84–86% for analogs) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation employs:

Q. NMR Spectroscopy :

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), NH₂ (δ 5.5–6.0 ppm), and thiophene protons (δ 6.8–7.1 ppm) .
  • ¹³C NMR : Signals for C-Br (δ 120–125 ppm) and pyrimidine carbons (δ 150–160 ppm) .

IR Spectroscopy : Absorption bands for C≡N (~2200 cm⁻¹) and NH₂ (~3450 cm⁻¹) .

Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for analogs: m/z 316.0673) .

Q. What biological activities are reported for thieno[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer :
  • Anticancer Activity : Inhibition of EGFR/HER2 kinases (IC₅₀ = 0.1–10 µM) via covalent binding to cysteine residues .
  • Anti-inflammatory Effects : Suppression of COX-2 and TNF-α in macrophage models .
  • Antimicrobial Properties : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Assays Used : MTT for cytotoxicity, ELISA for cytokine profiling, and kinase inhibition assays .

Advanced Research Questions

Q. How can synthesis yield and purity of this compound be optimized?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (15–20% increase) .
  • Catalyst Screening : PdCl₂(dppf) enhances coupling efficiency for bromophenyl introduction .
  • Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) improves solubility of intermediates .
  • Additives : Tetrabutylammonium chloride (TBAC) minimizes side reactions in Heck couplings .

Q. What mechanistic insights exist for its interaction with biological targets like EGFR?

  • Methodological Answer :
  • Molecular Docking : The bromophenyl group occupies hydrophobic pockets in EGFR (PDB: 1M17), while the thienopyrimidine core forms hydrogen bonds with Lys745 .
  • Kinetic Studies : Time-dependent inhibition suggests covalent modification (kinact/KI = 10⁴ M⁻¹s⁻¹) .
  • Biochemical Assays : Competitive ELISA confirms displacement of ATP in kinase domains .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative SAR Analysis : Evaluate substituent effects (e.g., replacing bromo with methoxy reduces EGFR affinity by 50%) .
  • Dose-Response Curves : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Computational Modeling : QSAR models correlate logP values (2.5–3.5) with membrane permeability discrepancies .

Q. What analytical challenges arise in characterizing degradation products?

  • Methodological Answer :
  • LC-MS/MS : Identifies hydrolyzed products (e.g., 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-ol) under acidic conditions .
  • Stability Studies : Light exposure causes trans-to-cis isomerization (monitored by HPLC) .
  • Hyphenated Techniques : NMR-coupled HPLC isolates and characterizes photo-degradants .

Key Recommendations for Researchers

  • SAR Exploration : Systematically vary substituents at positions 5 and 4 to optimize target selectivity .
  • In Vivo Models : Use xenograft mice for pharmacokinetic profiling (t½ = 4–6 hrs reported for analogs) .
  • Stability Protocols : Store compounds in amber vials at -20°C to prevent light-induced degradation .

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